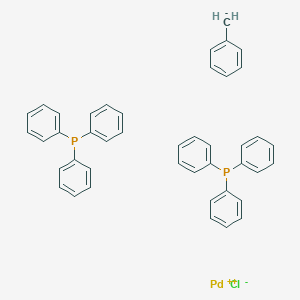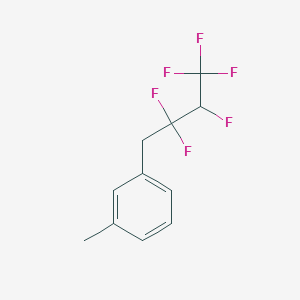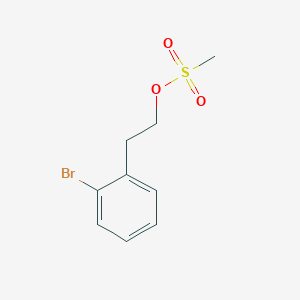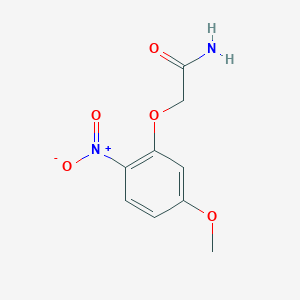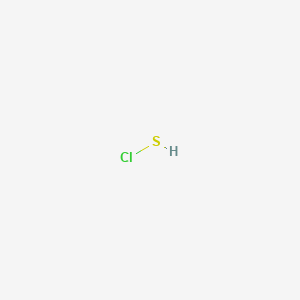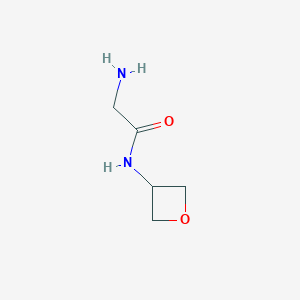
1-chloro-3-ethyl-5-Isoquinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-3-ethyl-5-Isoquinolinamine is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorine atom at the first position, an ethyl group at the third position, and an amine group at the fifth position of the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-chloro-3-ethyl-5-Isoquinolinamine can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by cyclization can yield isoquinoline derivatives . Another method involves the use of copper-catalyzed tandem reactions of ortho-bromoaryl ketones with terminal alkynes and acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-chloro-3-ethyl-5-Isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Isoquinoline amines.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
1-chloro-3-ethyl-5-Isoquinolinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-3-ethyl-5-Isoquinolinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
1-Chloroisoquinoline: Similar structure but lacks the ethyl and amine groups.
3-Ethylisoquinoline: Similar structure but lacks the chlorine and amine groups.
5-Aminoisoquinoline: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness: 1-chloro-3-ethyl-5-Isoquinolinamine is unique due to the presence of all three functional groups (chlorine, ethyl, and amine) on the isoquinoline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H11ClN2 |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
1-chloro-3-ethylisoquinolin-5-amine |
InChI |
InChI=1S/C11H11ClN2/c1-2-7-6-9-8(11(12)14-7)4-3-5-10(9)13/h3-6H,2,13H2,1H3 |
Clé InChI |
YEMHRMQKXDYXHP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC=C2N)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



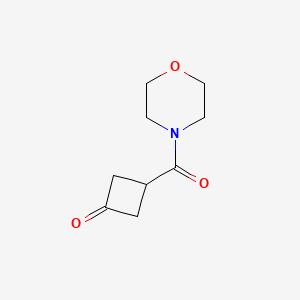


![5-(2-bromo-3,5-dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B8604180.png)
